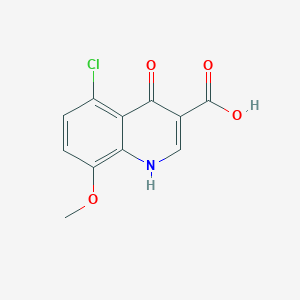![molecular formula C7H7F3N2O B6279686 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine CAS No. 853784-19-7](/img/no-structure.png)
3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC Standard InChI for this compound isInChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H . Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular weight of this compound is 147.0979 .科学的研究の応用
Antibacterial Activity
The compound has been used in the synthesis of novel triazolo [4,3-a]pyrazine derivatives, which have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .
Anticancer Properties
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, synthesized using 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine as the key scaffold, have shown promising anticancer properties . These compounds were effectively screened for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
Antidepressant Applications
Pyrazine derivatives, including those with the 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine scaffold, have been found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .
Antipsychotic Applications
Similarly, these pyrazine derivatives have also been used in the development of antipsychotic drugs .
Antihistamine Applications
The compound has been used in the development of antihistamine drugs .
Antifungal Applications
Pyrazine derivatives, including those with the 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine scaffold, have been used in the development of antifungal drugs .
Antioxidant Applications
These pyrazine derivatives have also been used in the development of antioxidant drugs .
Anti-inflammatory Applications
Lastly, the compound has been used in the development of anti-inflammatory drugs .
作用機序
Target of Action
The primary target of 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine is the tubulin protein, which plays a crucial role in cell division by forming microtubules. Microtubules are essential for maintaining cell shape, enabling intracellular transport, and segregating chromosomes during mitosis .
Mode of Action
This compound interacts with the colchicine binding site on tubulin, inhibiting tubulin polymerization. By binding to this site, it prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics triggers apoptosis through the mitochondrial pathway .
Biochemical Pathways
The inhibition of tubulin polymerization affects several downstream pathways:
- Apoptosis Induction : The disruption of microtubules activates the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death .
Result of Action
At the molecular level, the compound’s action results in the inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. At the cellular level, this translates to reduced proliferation of cancer cells and induction of cell death, making it a potential anticancer agent .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine involves the cyclization of a substituted pyridine with a nitrile oxide. The nitrile oxide is generated in situ from a hydroxylamine and a suitable oxidizing agent. The reaction is carried out under basic conditions to facilitate the cyclization reaction. The final product is obtained after purification and isolation.", "Starting Materials": [ "2-chloro-5-nitropyridine", "trifluoromethylamine", "hydroxylamine hydrochloride", "sodium hydroxide", "acetonitrile", "dimethylformamide", "potassium carbonate", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with trifluoromethylamine in the presence of copper(I) iodide and triethylamine to give 2-chloro-5-(trifluoromethyl)pyridine.", "Step 2: Conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding nitrile oxide using hydroxylamine hydrochloride and sodium hydroxide in acetonitrile.", "Step 3: Cyclization of the nitrile oxide with the pyridine ring in the presence of potassium carbonate in dimethylformamide to give 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine.", "Step 4: Purification and isolation of the final product by column chromatography." ] } | |
CAS番号 |
853784-19-7 |
製品名 |
3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine |
分子式 |
C7H7F3N2O |
分子量 |
192.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



